molecular formula C4H8N2O B1281382 (S)-3-Aminopyrrolidin-2-one CAS No. 4128-00-1

(S)-3-Aminopyrrolidin-2-one

Cat. No.: B1281382
CAS No.: 4128-00-1
M. Wt: 100.12 g/mol
InChI Key: YNDAMDVOGKACTP-VKHMYHEASA-N
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Description

(S)-3-Aminopyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology It is a derivative of pyrrolidinone, characterized by the presence of an amino group at the third position of the pyrrolidinone ring

Scientific Research Applications

(S)-3-Aminopyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminopyrrolidin-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with the commercially available (S)-proline.

    Cyclization: The (S)-proline undergoes cyclization to form the pyrrolidinone ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to achieve selective reduction.

    Enzymatic Methods: Employing enzymes to catalyze the formation of the desired chiral product with high enantioselectivity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Aminopyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrrolidinones, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of (S)-3-Aminopyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, enzyme inhibition, and cellular signaling.

Comparison with Similar Compounds

    ®-3-Aminopyrrolidin-2-one: The enantiomer of (S)-3-Aminopyrrolidin-2-one with different biological activity.

    Pyrrolidin-2-one: The parent compound without the amino group.

    3-Aminopyrrolidine: A related compound with a similar structure but lacking the carbonyl group.

Uniqueness: this compound is unique due to its chiral nature and the presence of both an amino group and a carbonyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S)-3-aminopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDAMDVOGKACTP-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497945
Record name (3S)-3-Aminopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4128-00-1
Record name (3S)-3-Aminopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-aminopyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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